(4-Cyanothiophen-2-YL)boronic acid
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Overview
Description
(4-Cyanothiophen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyano group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanothiophen-2-YL)boronic acid typically involves the borylation of a halogenated thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Cyanothiophen-2-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
(4-Cyanothiophen-2-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyanothiophen-2-YL)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group on the thiophene ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
Thiophene-2-Boronic Acid: Similar structure but lacks the cyano group.
4-Cyanophenylboronic Acid: Similar functional groups but different aromatic ring structure.
Uniqueness: (4-Cyanothiophen-2-YL)boronic acid is unique due to the presence of both the cyano group and the thiophene ring. The cyano group enhances the electron-withdrawing properties, making the compound more reactive in certain chemical reactions. The thiophene ring provides additional stability and aromaticity, which can be advantageous in various applications .
Properties
Molecular Formula |
C5H4BNO2S |
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Molecular Weight |
152.97 g/mol |
IUPAC Name |
(4-cyanothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,8-9H |
InChI Key |
ILPFIHSHRLQDNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C#N)(O)O |
Origin of Product |
United States |
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